

Application Notes and Protocols for Cefcapene Pivoxil in Pediatric Infectious Disease Research

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Compound of Interest

Compound Name: Cefcapene pivoxil

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Cefcapene pivoxil** is a third-generation oral cephalosporin antibiotic utilized in the treatment of various bacterial infections. It functions by inhibiting the synthesis of the bacterial cell wall. This document provides detailed application notes and protocols for the utilization of **Cefcapene pivoxil** in the study of pediatric infectious diseases, with a focus on respiratory tract infections. The information is compiled from various clinical studies to aid researchers in designing and interpreting their own investigations.

I. Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies involving **Cefcapene pivoxil** in pediatric patients.

Table 1: Clinical Efficacy of **Cefcapene Pivoxil** in Pediatric Respiratory Tract Infections

Indication	Dosage	Duration	Clinical Response Rate (%)	Reference
Laryngopharyngitis	3 mg/kg, 3 times daily	N/A	100%	[1][2]
Acute Bronchitis	3 mg/kg, 3 times daily	N/A	84.6%	[1][2]
Tonsillitis	3 mg/kg, 3 times daily	N/A	100%	[1][2]
Pneumonia	3 mg/kg, 3 times daily	N/A	100%	[1][2]
Overall Respiratory Infections	3 mg/kg, 3 times daily	N/A	95.8%	[1][2]
Pneumonia/Bronchitis	9 mg/kg/day	N/A	90.9%	[3]
Pharyngitis/Tonsillitis	9 mg/kg/day	N/A	96.8%	[3]
Acute Upper Respiratory Tract Infection (Period I)	9 mg/kg/day	5 days	100%	[4]
Acute Upper Respiratory Tract Infection (Period II)	9 mg/kg/day	5 days	86%	[4]

Table 2: Bacteriological Efficacy of **Cefcapene Pivoxil** in Pediatric Respiratory Tract Infections

Indication	Dosage	Eradication Rate (%)	Common Pathogens	Reference
Laryngopharyngitis	3 mg/kg, 3 times daily	87.5%	H. influenzae, S. pyogenes, M. catarrhalis, S. pneumoniae	[1][2]
Acute Bronchitis	3 mg/kg, 3 times daily	66.7%	H. influenzae, S. pyogenes, M. catarrhalis, S. pneumoniae	[1][2]
Tonsillitis	3 mg/kg, 3 times daily	75.0%	H. influenzae, S. pyogenes, M. catarrhalis, S. pneumoniae	[1][2]
Pneumonia	3 mg/kg, 3 times daily	63.6%	H. influenzae, S. pyogenes, M. catarrhalis, S. pneumoniae	[1][2]
Overall Respiratory Infections	3 mg/kg, 3 times daily	73.8%	H. influenzae, S. pyogenes, M. catarrhalis, S. pneumoniae	[1][2]
Streptococcal Infection (4-6 days)	9 mg/kg/day	100%	Streptococcus spp.	[3]
Streptococcal Infection (7-10 days)	9 mg/kg/day	75.0%	Streptococcus spp.	[3]
Group A Streptococcal Pharyngitis (5 days)	9-10 mg/kg/day	93.8%	Group A β -hemolytic streptococcus (GAS)	[5]

Group A Streptococcal Pharyngitis (10 days)	9-10 mg/kg/day	96.2%	Group A β - hemolytic streptococcus (GAS)	[5]
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Table 3: Comparative Efficacy and Safety of **Cefcapene Pivoxil** and Other Antibiotics

Study Comparison	Drug and Dosage	Efficacy Rate (%)	Adverse Events (Diarrhea) (%)	Reference
vs. Amoxicillin & Faropenem (Pneumonia/Bronchitis)	Cefcapene pivoxil (9 mg/kg/day)	90.9%	7.6%	[3]
Amoxicillin (30-40 mg/kg/day)	91.2%	13.6%	[3]	[3]
Faropenem (15 mg/kg/day)	94.7%	13.9%	[3]	
vs. Amoxicillin (Group A Streptococcal Pharyngitis)	Cefcapene pivoxil (9-10 mg/kg/day for 5 days)	93.8% (bacteriological)	Infrequent	[5]
Cefcapene pivoxil (9-10 mg/kg/day for 10 days)	96.2% (bacteriological)	Infrequent	[5]	[5]
Amoxicillin (for 10 days)	91.7% (bacteriological)	Infrequent	[5]	
vs. Cefdinir (Acute Upper Respiratory Tract Infection)	Cefcapene pivoxil (9 mg/kg/day)	Period I: 100%, Period II: 86%	Period I: 14%, Period II: 32% (soft stool/diarrhea)	[4]
Cefdinir (15 mg/kg/day)	Period I: 100%, Period II: 92%	Period I: 12%, Period II: 18% (soft stool/diarrhea)	[4]	[4]

II. Experimental Protocols

The following is a generalized protocol for a prospective, multicenter, randomized, open-label comparative study for evaluating the efficacy and safety of **Cefcapene pivoxil** in pediatric patients with respiratory tract infections, based on methodologies described in the cited literature.[\[3\]](#)[\[5\]](#)

Protocol: Comparative Clinical Trial of **Cefcapene Pivoxil** for Pediatric Respiratory Tract Infections

1. Objective: To compare the clinical and bacteriological efficacy, as well as the safety and compliance, of **Cefcapene pivoxil** with a standard-of-care antibiotic in the treatment of pediatric respiratory tract infections.

2. Study Design:

- Design: Prospective, multicenter, randomized, open-label, comparative.
- Patient Population: Children (e.g., 6 months to 12 years) with signs and symptoms of acute respiratory tract infection (e.g., pharyngitis, tonsillitis, bronchitis, pneumonia).[\[5\]](#)
- Inclusion Criteria:
 - Age within the specified range.
 - Clinical diagnosis of a bacterial respiratory tract infection.
 - Informed consent from a parent or legal guardian.
 - For specific infections like streptococcal pharyngitis, a positive throat culture for the causative agent (e.g., Group A β -hemolytic streptococcus).[\[5\]](#)
- Exclusion Criteria:
 - Known hypersensitivity to cephalosporins or other beta-lactam antibiotics.
 - Receipt of systemic antibacterial therapy within a specified period prior to enrollment.
 - Presence of a severe underlying disease or a concomitant infection that might interfere with the evaluation of the study drug.

- Requirement for parenteral antibiotic therapy.

3. Randomization and Blinding:

- Patients will be randomly assigned to one of the treatment groups.
- Due to the open-label nature, investigators and patients/guardians will be aware of the treatment administered.

4. Treatment Regimen:

- Test Group: **Cefcapene pivoxil** fine granules administered orally at a dose of 9 mg/kg/day, divided into three doses, for 5 to 10 days.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Control Group: A standard-of-care antibiotic, for example, Amoxicillin at 30-40 mg/kg/day, divided into three doses, for 10 days.[\[3\]](#)[\[5\]](#)
- Administration with or after meals should be consistent.[\[6\]](#)

5. Efficacy Assessment:

- Clinical Efficacy: Evaluated based on the improvement of clinical signs and symptoms (e.g., fever, cough, throat redness, tonsillar swelling) at the end of therapy and at a follow-up visit. The response will be categorized as cure, improvement, or failure.
- Bacteriological Efficacy:
 - Specimens (e.g., throat swabs, sputum) will be collected for culture and sensitivity testing at baseline and at the end of therapy.
 - Bacteriological response will be categorized as eradication, persistence, or superinfection.

6. Safety Assessment:

- All adverse events (AEs) will be recorded at each study visit. The investigator will assess the severity and relationship of the AE to the study drug.

- Commonly monitored AEs include gastrointestinal disturbances such as diarrhea and soft stools.[3][4]
- Laboratory tests (hematology, blood chemistry) may be performed at baseline and at the end of therapy.

7. Compliance Assessment:

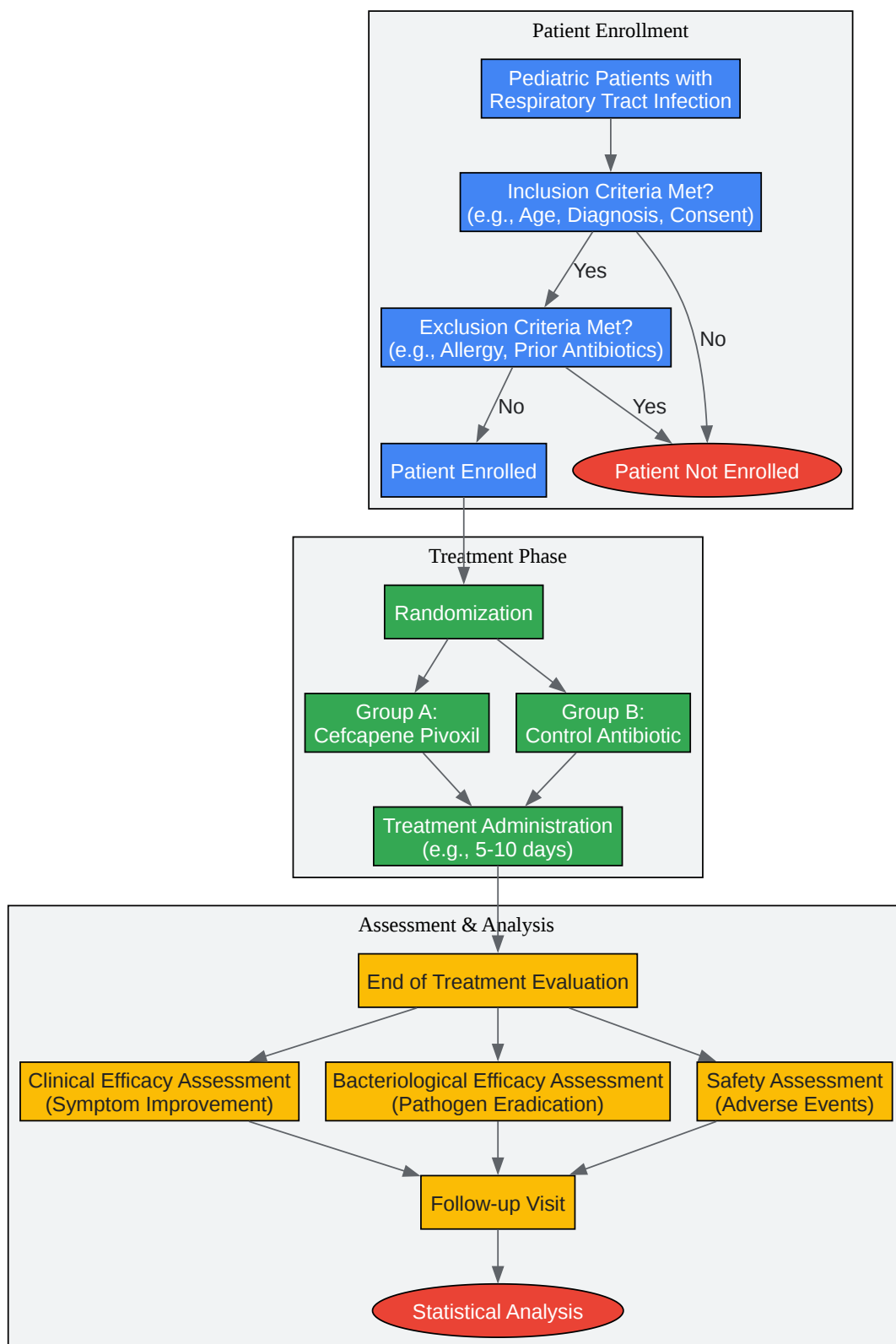
- Drug compliance will be assessed by methods such as diary cards or counting of returned medication.[4]

8. Statistical Analysis:

- The primary efficacy endpoints (clinical and bacteriological response rates) will be compared between the treatment groups using appropriate statistical tests (e.g., Chi-square test or Fisher's exact test).
- Safety data will be summarized descriptively.
- A p-value of < 0.05 will be considered statistically significant.

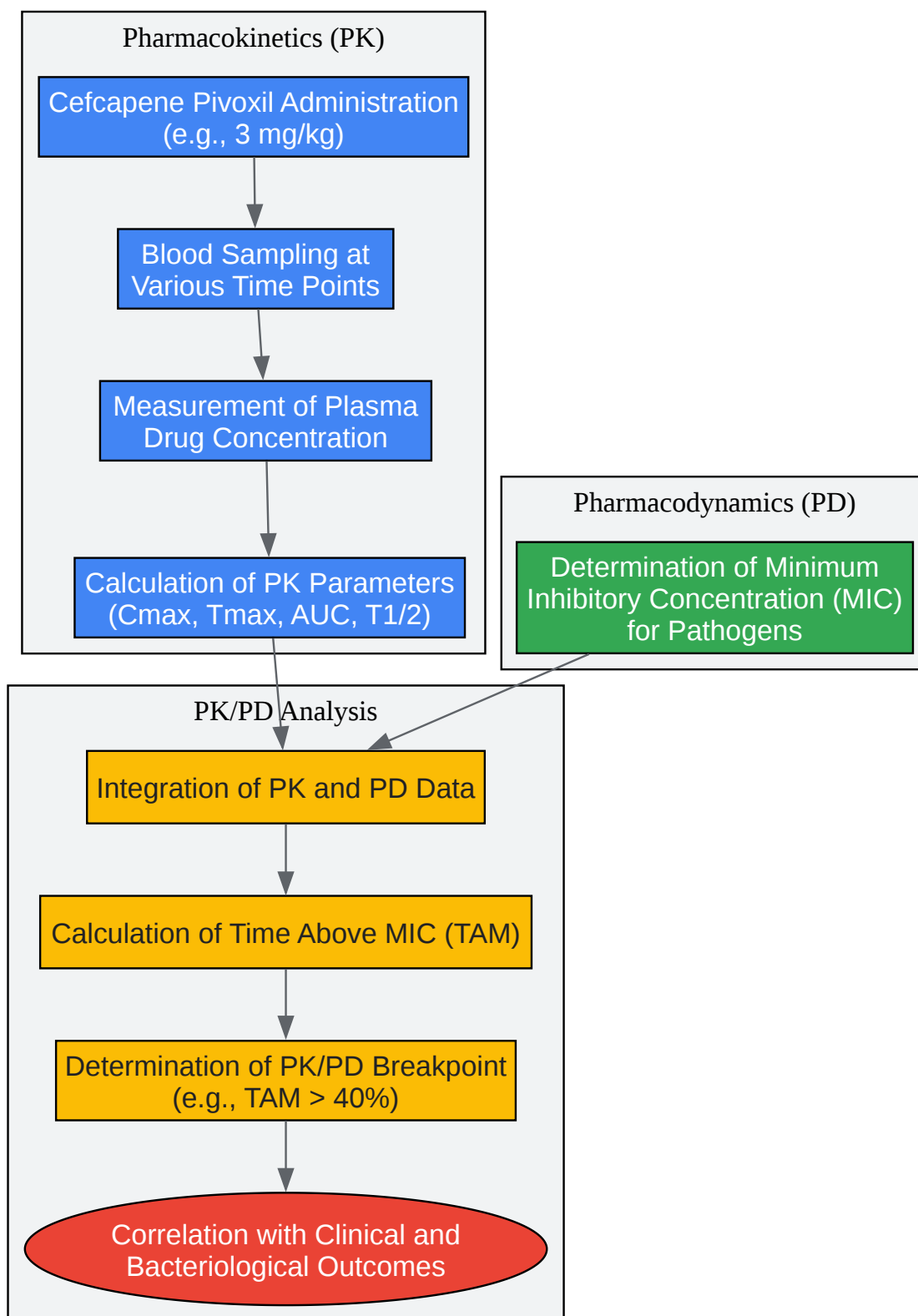
III. Visualizations

The following diagrams illustrate key workflows and concepts in the study of **Cefcapene pivoxil**.



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Caption: Workflow for a comparative clinical trial of **Cefcapene pivoxil**.



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Caption: Logical workflow for a Pharmacokinetic/Pharmacodynamic (PK/PD) analysis.

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